molecular formula C26H28N2O4 B10900128 5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide

5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide

Katalognummer: B10900128
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: DQXBCECKVIGDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a dimethylphenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the dimethylphenoxy group and the piperidine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(4-PYRIDINYL)-2-FURAMIDE
  • 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N-{2-NITRO-4-METHYLPHENYL}-2-FURAMIDE

Uniqueness

5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C26H28N2O4

Molekulargewicht

432.5 g/mol

IUPAC-Name

5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H28N2O4/c1-18-6-7-19(2)24(16-18)31-17-22-12-13-23(32-22)25(29)27-21-10-8-20(9-11-21)26(30)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,27,29)

InChI-Schlüssel

DQXBCECKVIGDPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.